molecular formula C10H18O2 B146754 TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) CAS No. 26488-97-1

TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL)

Cat. No.: B146754
CAS No.: 26488-97-1
M. Wt: 170.25 g/mol
InChI Key: PREUOUJFXMCMSJ-TXFIJWAUSA-N
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Description

(6E)-8-Hydroxygeraniol is a naturally occurring monoterpenoid alcohol. It is a derivative of geraniol, which is a common component in essential oils of various aromatic plants. This compound is known for its pleasant floral aroma and is used in the fragrance industry. Additionally, TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) typically involves the hydroxylation of geraniol. One common method is the selective oxidation of geraniol using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). Another approach involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate geraniol at the desired position.

Industrial Production Methods: On an industrial scale, TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) can be produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are optimized to convert geraniol to TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) with high efficiency and yield. This method is preferred due to its sustainability and cost-effectiveness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (6E)-8-Hydroxygeraniol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (6E)-8-hydroxygeranial using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) acetate using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives like (6E)-8-hydroxygeranyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: (6E)-8-Hydroxygeranial

    Reduction: (6E)-8-Hydroxygeraniol acetate

    Substitution: (6E)-8-Hydroxygeranyl chloride

Scientific Research Applications

(6E)-8-Hydroxygeraniol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its antimicrobial properties against bacteria and fungi. It is also investigated for its potential role in plant defense mechanisms.

    Medicine: Research has shown that TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) exhibits antioxidant activity, making it a potential candidate for developing therapeutic agents against oxidative stress-related diseases.

    Industry: In the fragrance industry, it is used as a key ingredient in perfumes and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL) involves its interaction with cellular components. It is believed to exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also modulate signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic potential.

Comparison with Similar Compounds

    Geraniol: A precursor to TRANS,TRANS-2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL), known for its use in fragrances and flavorings.

    Nerol: An isomer of geraniol with similar applications in the fragrance industry.

    Citronellol: Another monoterpenoid alcohol with a floral aroma, used in perfumes and insect repellents.

Uniqueness: (6E)-8-Hydroxygeraniol is unique due to its specific hydroxylation at the 8th position, which imparts distinct chemical and biological properties compared to its analogs. This specific modification enhances its antimicrobial and antioxidant activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREUOUJFXMCMSJ-TXFIJWAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26488-97-1
Record name (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26488-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIMETHYL-2,6-OCTADIENE-1,8-DIOL, (2E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WX29M860A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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